1,1,1-Trifluoro-2,4-pentanedione

説明

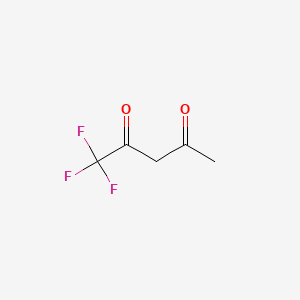

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,1-trifluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXHPUAKLCCLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059896 | |

| Record name | 1,1,1-Trifluoroacetylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,1,1-Trifluoro-2,4-pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-57-7 | |

| Record name | 1,1,1-Trifluoro-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoroacetylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanedione, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoroacetylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoropentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-2,4-PENTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N20A8G8SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoro-2,4-pentanedione: Properties, Synthesis of Bioactive Derivatives, and Experimental Protocols

CAS Number: 367-57-7

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2,4-pentanedione, a fluorinated β-diketone, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, its application as a versatile building block in the synthesis of bioactive molecules, and provides relevant experimental protocols.

Core Properties of this compound

This compound, also known as trifluoroacetylacetone (TFAA), is a colorless to light yellow liquid.[1] The presence of the trifluoromethyl group significantly influences its chemical properties, particularly its reactivity and the stability of its derivatives.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 367-57-7 | [3] |

| Molecular Formula | C₅H₅F₃O₂ | [4] |

| Molecular Weight | 154.09 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 105-107 °C | [5] |

| Density | 1.27 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.388 | [5] |

| Solubility | Slightly soluble in water; soluble in many organic solvents. | [6] |

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. Proton NMR spectroscopy indicates that the compound predominantly exists as the enol tautomer.[4] The equilibrium can be influenced by factors such as the solvent.

Caption: Keto-enol tautomerism of this compound.

Applications in the Synthesis of Bioactive Molecules

The unique chemical properties of this compound make it a valuable precursor in the synthesis of various heterocyclic compounds with potential therapeutic applications, particularly in oncology.[2][7]

Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives with Anticancer Activity

This compound is a key reagent in the synthesis of 2-alkylcarbonyl- and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives.[5][8] These compounds have been evaluated for their in vitro antitumor activity against a panel of human cancer cell lines, with some derivatives showing significant cytotoxic effects.[8] The anticancer activity of these derivatives is influenced by the substituents on the carbonyl group.[1][8]

Experimental Protocol: Synthesis of 2-Alkylcarbonyl- and 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide Derivatives

While a detailed, step-by-step protocol is found in the cited literature, a general procedure involves the reaction of a substituted benzofuroxan with a β-diketone, such as this compound, in the presence of a suitable solvent and catalyst. The resulting quinoxaline 1,4-di-N-oxide can then be purified using standard chromatographic techniques.

Caption: Synthetic workflow for quinoxaline derivatives.

The mechanism of action for some of these quinoxaline 1,4-di-N-oxides is believed to involve the generation of reactive oxygen species (ROS) through redox cycling, leading to DNA damage and cell death.[6]

Synthesis of Bioactive Pyrazole Derivatives

The 1,3-dicarbonyl moiety of this compound is an ideal precursor for the synthesis of pyrazole derivatives.[4] Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][9][10] The synthesis of trifluoromethyl-substituted pyrazoles is of particular interest, as the CF₃ group can enhance metabolic stability and binding affinity.[11]

Experimental Protocol: General Synthesis of Pyrazoles from β-Diketones

A common method for pyrazole synthesis is the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The specific reaction conditions, such as solvent and temperature, can be optimized to improve yields and purity.

Caption: General workflow for pyrazole synthesis and evaluation.

Some synthesized pyrazole derivatives have been shown to induce apoptosis in cancer cells and may interact with the microtubular cytoskeletal system.[12]

Formation of Metal Chelates

This compound readily forms stable complexes with a variety of metal ions.[13][14] These metal chelates have applications in areas such as catalysis and materials science. The synthesis of these complexes is typically straightforward.

Experimental Protocol: Preparation of Transition Metal Complexes

A general procedure involves dissolving the metal salt (e.g., nitrate or chloride) in a suitable solvent, followed by the addition of this compound and a base to facilitate deprotonation and chelation. The resulting metal complex can then be isolated by filtration or extraction.[13][14]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its unique properties, conferred by the trifluoromethyl group, make it a key component in the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes to quinoxaline and pyrazole derivatives outlined in this guide provide a foundation for further research and drug discovery efforts. The straightforward formation of metal chelates also opens avenues for its use in catalysis and materials science. This guide serves as a technical resource for scientists and researchers looking to explore the potential of this important fluorinated compound.

References

- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metal Complexes of Trifluoropentanedione. An Experiment for the General Chemistry Laboratory - Dialnet [dialnet.unirioja.es]

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,1-Trifluoro-2,4-pentanedione, a versatile fluorinated organic compound with significant applications in coordination chemistry, catalysis, and as a key building block in the synthesis of pharmaceuticals and advanced materials.[1][2] The primary and most established method for its preparation is the Claisen condensation of an ester of trifluoroacetic acid with acetone.[3] This document details the underlying chemical principles, a step-by-step experimental protocol, and a summary of the characterization data for the final product.

Introduction

This compound, also known as trifluoroacetylacetone (TFAA), is a β-diketone characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties such as enhanced reactivity and stability.[1] Its structure allows for facile enolization, making it an excellent precursor for the synthesis of a wide array of complex organic molecules.[1] The compound exists predominantly in its enol form. This guide focuses on the widely employed Claisen condensation reaction for the synthesis of this important compound.

Core Synthesis Pathway: Claisen Condensation

The synthesis of this compound is most commonly achieved through a Claisen condensation reaction.[4][5] This reaction involves the base-catalyzed condensation of an ester, in this case, ethyl trifluoroacetate, with a ketone, acetone. The overall transformation is depicted in the workflow below.

Experimental Protocol

The following protocol is a generalized procedure based on established methodologies for the Claisen condensation synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Ethyl trifluoroacetate | C4H5F3O2 | 142.08 | ≥98% |

| Acetone | C3H6O | 58.08 | ≥99.5% |

| Sodium ethoxide | C2H5NaO | 68.05 | ≥95% |

| Ethanol | C2H5OH | 46.07 | Anhydrous |

| Sulfuric acid | H2SO4 | 98.08 | Concentrated |

| Diethyl ether | (C2H5)2O | 74.12 | Anhydrous |

| Sodium sulfate | Na2SO4 | 142.04 | Anhydrous |

Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: A mixture of ethyl trifluoroacetate and acetone is added dropwise to the stirred sodium ethoxide solution at a controlled temperature, typically between 10-20°C.[6]

-

Reaction: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 40-60°C) for several hours to drive the condensation to completion.[6]

-

Work-up: The reaction mixture is cooled, and the resulting sodium salt of the enolate of this compound is acidified with a dilute solution of sulfuric or hydrochloric acid.[6] This protonates the enolate to form the desired product.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether. The organic layers are combined.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid[7] |

| Molecular Weight | 154.09 g/mol [2] |

| Boiling Point | 105-107 °C (lit.) |

| Density | 1.27 g/mL at 25 °C (lit.) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): [8]

-

δ 2.20 ppm (s, 3H): Corresponds to the methyl protons (-CH₃).

-

δ 5.91 ppm (s, 1H): Attributed to the enolic proton (-CH=).

-

A minor peak may be observed for the methylene protons (-CH₂-) of the keto form.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): [2]

-

δ 25.0 ppm: Methyl carbon (-CH₃).

-

δ 95.0 ppm: Methine carbon (-CH=).

-

δ 117.0 ppm (q, ¹JCF = 288 Hz): Trifluoromethyl carbon (-CF₃).

-

δ 178.0 ppm (q, ²JCCF = 34 Hz): Carbonyl carbon adjacent to the CF₃ group (C=O).

-

δ 195.0 ppm: Carbonyl carbon adjacent to the CH₃ group (C=O).

IR (Infrared) Spectroscopy: [9]

-

~3100 cm⁻¹: C-H stretch (enol).

-

~1600-1640 cm⁻¹: C=O and C=C stretching vibrations (enol form).

-

~1100-1300 cm⁻¹: C-F stretching vibrations.

Mass Spectrometry (MS): [2]

-

m/z 154: Molecular ion (M⁺).

-

m/z 139: [M - CH₃]⁺.

-

m/z 85: [M - CF₃]⁺.

-

m/z 69: [CF₃]⁺.

-

m/z 43: [CH₃CO]⁺.

Reaction Mechanism

The Claisen condensation proceeds through a series of well-understood steps, as illustrated in the diagram below.

Safety Considerations

-

Ethyl trifluoroacetate and this compound are volatile and should be handled in a well-ventilated fume hood.

-

Sodium ethoxide is a strong base and is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

The reaction can be exothermic, and appropriate cooling measures should be in place.

Conclusion

The Claisen condensation of ethyl trifluoroacetate and acetone provides a reliable and efficient method for the synthesis of this compound. This technical guide has outlined the key aspects of this synthesis, including a detailed experimental protocol, comprehensive characterization data, and an overview of the reaction mechanism. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 7. This compound | 367-57-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Pentanedione, 1,1,1-trifluoro- [webbook.nist.gov]

boiling point and density of 1,1,1-Trifluoro-2,4-pentanedione

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoro-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a versatile fluorinated organic compound. This document details its boiling point and density, provides established experimental protocols for their determination, and illustrates a key application in a logical workflow diagram.

Core Physicochemical Data

This compound, also known as trifluoroacetylacetone (TFAA), is a colorless to light yellow liquid with the chemical formula C5H5F3O2.[1][2][3] It is recognized for its utility as a precursor in the synthesis of heterocycles and metal chelates.[3] The trifluoromethyl group significantly influences its chemical properties, enhancing its reactivity, particularly in coordination chemistry where it can act as a ligand for metal ions.[2]

A summary of its key quantitative physical properties is presented in the table below for quick reference.

| Property | Value | Conditions |

| Boiling Point | 105-107 °C | at standard atmospheric pressure |

| Density | 1.27 g/mL | at 25 °C |

Data sourced from multiple chemical suppliers and databases.[1][4]

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point using the Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small sample of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Insert the assembly into the Thiele tube containing the heat transfer fluid, ensuring the liquid in the test tube is below the level of the fluid in the Thiele tube.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Determination of Density

This protocol outlines the straightforward method of determining the density of a liquid by measuring the mass of a known volume.

Apparatus:

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Pipette

-

The liquid sample (this compound)

Procedure:

-

Mass of Empty Flask: Accurately measure and record the mass of a clean, dry volumetric flask on an analytical balance.

-

Volume of Liquid: Using a pipette, carefully transfer a precise volume of this compound into the volumetric flask, up to the calibration mark.

-

Mass of Flask and Liquid: Measure and record the combined mass of the volumetric flask and the liquid.

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty flask from the combined mass. The density is then calculated using the formula: Density = Mass of the liquid / Volume of the liquid

Application Workflow: Metal Chelation

This compound is widely used as a chelating agent for metal ions. This property is valuable in various applications, including in the synthesis of metal-containing complexes for catalysis and materials science. The following diagram illustrates a generalized experimental workflow for the synthesis of a metal chelate using this compound.

References

An In-depth Technical Guide to the Solubility Profile of 1,1,1-Trifluoro-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA), is a fluorinated β-diketone of significant interest in chemical synthesis and materials science.[1] Its unique chemical properties, stemming from the presence of the trifluoromethyl group, make it a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the solubility profile of this compound, including its physical and chemical properties, qualitative solubility in various solvents, and detailed experimental protocols for solubility determination. This information is crucial for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use. Key properties are summarized in the table below.

| Property | Value |

| Synonyms | Trifluoroacetylacetone, 1,1,1-Trifluoroacetylacetone |

| CAS Number | 367-57-7 |

| Molecular Formula | C5H5F3O2 |

| Molecular Weight | 154.09 g/mol |

| Appearance | Clear, light yellow to orange liquid |

| Density | 1.27 g/mL at 25 °C |

| Boiling Point | 105-107 °C |

| Refractive Index | n20/D 1.388 |

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility characteristics.

Table of Qualitative Solubility

| Solvent | Solubility |

| Water | Slightly soluble / Limited solubility[3][4][5] |

| Organic Solvents | Soluble in many organic solvents[3][4][5] |

The limited solubility in water and good solubility in organic solvents are consistent with the molecular structure of this compound, which contains both a polar diketone functionality and a nonpolar trifluoromethyl group.

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, standardized experimental protocols are necessary. The following describes a detailed methodology for determining the solubility of this compound using the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Shake-Flask Method for Equilibrium Solubility Determination

This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (98% purity or higher)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, diethyl ether)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let any undissolved material settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Pass the collected supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for HPLC analysis.

-

Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.

HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol, with the composition optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: Typically 10-20 µL.

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Role in the Synthesis of Bioactive Molecules

As direct signaling pathways for this compound are not established, the following diagram illustrates its logical relationship as a building block in the synthesis of more complex, biologically active molecules.

Caption: Role of this compound in the synthesis of bioactive compounds.

Conclusion

References

- 1. 1,1,1-Trifluoropentane-2,4-dione(367-57-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FTIR Analysis of 1,1,1-Trifluoro-2,4-pentanedione Vibrational Modes

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopy analysis of 1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA). The focus is on the interpretation of its vibrational modes, underpinned by detailed experimental protocols and quantitative data. This document serves as a critical resource for professionals in research and drug development who utilize spectroscopic techniques for molecular characterization.

Introduction: Keto-Enol Tautomerism in this compound

This compound (CF₃C(O)CH₂C(O)CH₃) is a β-diketone that predominantly exists as a chelated enol tautomer, stabilized by a strong intramolecular hydrogen bond.[1][2] This equilibrium between the keto and enol forms is a key characteristic of β-diketones and significantly influences their chemical and physical properties.[3][4] Proton NMR studies have shown that this compound exists almost entirely in its enol form (approximately 97% in the neat liquid at 33 °C).[5] The presence of the electron-withdrawing trifluoromethyl group favors the enol form.

Vibrational spectroscopy, particularly FTIR, is a powerful tool for investigating this tautomerism and characterizing the specific vibrational modes of the molecule.[6] The enol form of this compound can exist as two stable cis-enol isomers, with one being the dominant form.[1][2]

Experimental Protocols

The following section outlines a generalized experimental protocol for the FTIR analysis of this compound, based on standard laboratory practices.

2.1. Sample Preparation

This compound is a liquid at room temperature.[7] For transmission FTIR spectroscopy, a thin film of the neat liquid can be prepared between two infrared-transparent windows, such as potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Procedure:

-

Place one to two drops of this compound onto the surface of one KBr plate.

-

Carefully place a second KBr plate on top, spreading the liquid into a thin, uniform film.

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

-

For attenuated total reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[8]

2.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-transform infrared spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, is suitable for this analysis.[8]

-

Detector: A deuterated triglycine sulfate (DTGS) detector is commonly used for routine analysis. For higher sensitivity, a mercury cadmium telluride (MCT) detector can be employed.

-

Spectral Range: Data is typically collected in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for resolving the key vibrational bands.

-

Scanning: Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Vibrational Mode Analysis and Data

The vibrational spectrum of this compound is complex due to the presence of various functional groups and the molecule's tautomeric nature. The assignments of the observed vibrational frequencies are often supported by computational methods such as Density Functional Theory (DFT).[1][2][7] The following table summarizes the key vibrational modes for the dominant enol form of this compound.

| Vibrational Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~3120 | ν(C-H) | Olefinic C-H stretching of the enol ring.[2] |

| ~1616 | ν(C=C) + ν(C=O) | Asymmetric stretching of the C=C and C=O bonds in the quasi-aromatic enol ring.[2] |

| ~1580-1640 | ν(C=O) of the CF₃ side | Characteristic stretching frequency for the carbonyl group adjacent to the trifluoromethyl group.[9] |

| ~1452 | δ(CH₃) + ν(C-O) | Asymmetric deformation of the methyl group coupled with C-O stretching.[2] |

| ~858 | ν(C-CF₃) + ν(C-CH₃) | Stretching of the C-CF₃ and C-CH₃ bonds.[2] |

| ~530-589 | δ(CF₃) | Asymmetric deformation modes of the trifluoromethyl group.[2] |

| ~315 | ρ(CF₃) | In-plane rocking vibration of the trifluoromethyl group.[2] |

Note: The exact frequencies can vary slightly depending on the physical state of the sample (e.g., neat liquid, gas phase, or in solution) and the specific experimental conditions.

Visualizing Key Concepts and Workflows

To aid in the understanding of the analysis of this compound, the following diagrams, generated using the DOT language, illustrate the keto-enol tautomerism and a typical experimental workflow for FTIR analysis.

Conclusion

The FTIR analysis of this compound provides valuable insights into its molecular structure, particularly its dominant enol form stabilized by a strong intramolecular hydrogen bond. By understanding the characteristic vibrational frequencies, researchers can effectively identify and characterize this compound in various matrices. The experimental protocols and data presented in this guide offer a solid foundation for conducting and interpreting FTIR analyses of this compound in a research and development setting. The provided visualizations further clarify the underlying chemical principles and the practical steps involved in the analytical process.

References

- 1. Structure and vibrational assignment of the enol form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Keto-Enol Tautomerism [thecatalyst.org]

- 5. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 98 367-57-7 [sigmaaldrich.com]

- 8. This compound | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 1,1,1-Trifluoro-2,4-pentanedione Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of metal complexes with 1,1,1-trifluoro-2,4-pentanedione (TFA), a common ligand in coordination chemistry. Understanding the behavior of these complexes in a mass spectrometer is crucial for their characterization, purity assessment, and for studying their interactions in various applications, including drug development. This document details experimental protocols for different mass spectrometry techniques, presents quantitative data on fragmentation patterns, and illustrates key concepts with diagrams.

Introduction to this compound (TFA) Metal Complexes

This compound, also known as trifluoroacetylacetone (TFAA), is a β-diketone that readily forms stable chelate complexes with a wide range of metal ions. The presence of the trifluoromethyl group enhances the volatility of the metal complexes compared to their acetylacetonate counterparts, making them particularly suitable for analysis by gas chromatography-mass spectrometry (GC-MS). These complexes are also amenable to analysis by other techniques such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF-MS), providing versatile options for their characterization.

Mass Spectrometry Techniques for TFA Metal Complex Analysis

The choice of mass spectrometry technique depends on the volatility, thermal stability, and polarity of the metal complex.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the fluorination, many TFA metal complexes exhibit sufficient volatility for GC analysis.

Experimental Protocol:

-

Sample Preparation: Dissolve the metal-TFA complex in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL. Ensure the sample is free of non-volatile residues.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C. A split ratio of 50:1 is common to avoid column overloading.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane, is typically used. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of 1-2 mL/min.

-

Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from the solvent and any impurities. A typical program might be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes to ensure all components are eluted.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Ion Source Temperature: Typically maintained at 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are common.

-

Scan Range: A mass range of m/z 50-800 is generally sufficient to cover the molecular ion and expected fragments.

-

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for a wider range of metal complexes, including those that are less volatile or thermally labile. It is particularly useful for analyzing charged or polar complexes in solution. Both positive and negative ion modes can be utilized.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a polar solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, to a concentration of 1-10 µg/mL. The addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization, depending on the analyte. High concentrations of non-volatile salts should be avoided.[1]

-

ESI Source Parameters:

-

Ionization Mode: Positive or negative ion mode. Positive mode is often used to detect protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+. Negative mode can be used for deprotonated molecules [M-H]- or adducts with anions.[2][3]

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen is commonly used as both the nebulizing and drying gas.

-

Drying Gas Temperature: 250-350 °C.

-

Cone Voltage/Fragmentor Voltage: This voltage can be varied. Lower voltages (e.g., 20-50 V) are used to observe the intact molecular ion, while higher voltages (100-200 V) can be used to induce in-source fragmentation for structural elucidation.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique that is particularly useful for high molecular weight or fragile molecules. It can be applied to the analysis of metal-TFA complexes, especially larger clusters or polymeric structures.

Experimental Protocol:

-

Sample and Matrix Preparation:

-

Matrix Selection: A suitable matrix is crucial for successful MALDI analysis. For metal complexes, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or 2,5-dihydroxybenzoic acid (DHB) are commonly used. A non-acidic matrix like 2,4,6-trihydroxyacetophenone can be beneficial to prevent demetallation of the complex.

-

Sample/Matrix Deposition: The dried-droplet method is common. A solution of the analyte and a solution of the matrix are mixed, and a small volume (typically 1 µL) is spotted onto the MALDI target plate and allowed to air-dry.

-

-

MALDI-TOF MS Parameters:

-

Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is typically used.

-

Laser Fluence: The laser power should be optimized to be just above the ionization threshold of the matrix to obtain good signal intensity while minimizing fragmentation.

-

Ionization Mode: Positive or negative ion mode can be used.

-

Analyzer Mode: Reflector mode is used for higher mass resolution.

-

Fragmentation Patterns of TFA Metal Complexes

The fragmentation of metal-TFA complexes in the mass spectrometer provides valuable structural information. The observed fragmentation pathways are dependent on the ionization method, the metal center, and its oxidation state.

A common fragmentation pathway for many metal-TFA complexes, particularly under electron ionization, is the sequential loss of the trifluoroacetylacetonate ligand (L).

Caption: General fragmentation pathway showing sequential ligand loss.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial molecular ion [MLn]+• is often observed, followed by fragments corresponding to the loss of one or more ligands. For trivalent metals like Cr(III) and Fe(III) in M(TFA)₃ complexes, a common and often base peak is [M(TFA)₂]+.[4] Further fragmentation can involve the loss of neutral fragments from the ligand itself, such as CF₂, CF₃, or CO.

Table 1: Common Fragments of Selected First-Row Transition Metal TFA Complexes in GC-MS (EI)

| Metal Complex | Molecular Ion (m/z) | [M(TFA)₂]⁺ (m/z) | [M(TFA)]⁺ (m/z) | Other Significant Fragments (m/z) |

| Cr(TFA)₃ | 511 | 358 (Base Peak)[4] | 205 | Fragments from ligand loss and rearrangement |

| Fe(TFA)₃ | 515 | 362 | 209 | Fragments from ligand loss and rearrangement |

| Co(TFA)₂ | 367 | 214 | - | Fragments from ligand loss and rearrangement |

| Ni(TFA)₂ | 366 | 213 | - | Fragments from ligand loss and rearrangement |

| Cu(TFA)₂ | 371 | 218 | - | Fragments from ligand loss and rearrangement |

Note: m/z values are for the most abundant isotope.

Electrospray Ionization (ESI) Fragmentation

In ESI-MS, fragmentation can be controlled by adjusting the cone or fragmentor voltage. At low voltages, intact molecular ions, often as adducts (e.g., [M(TFA)n + H]+, [M(TFA)n + Na]+), are typically observed. As the voltage is increased, collision-induced dissociation (CID) leads to fragmentation, which often begins with the loss of a neutral ligand.

Caption: ESI-MS workflow for metal-TFA complexes.

Visualization of Experimental Workflows

The general workflow for analyzing metal-TFA complexes by mass spectrometry involves several key steps, from sample preparation to data analysis.

Caption: General experimental workflow for MS analysis.

Conclusion

Mass spectrometry is an indispensable tool for the characterization of this compound metal complexes. GC-MS is well-suited for volatile complexes, providing detailed fragmentation information through electron ionization. ESI-MS offers a versatile approach for a broader range of complexes, with tunable fragmentation for structural studies. MALDI-TOF-MS is valuable for analyzing larger or more fragile structures. By selecting the appropriate technique and carefully optimizing experimental parameters, researchers can obtain high-quality mass spectral data to confirm the identity, purity, and structure of these important coordination compounds. This guide provides a foundational understanding and practical protocols to aid scientists in their research and development endeavors involving TFA metal complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. Assigning the ESI mass spectra of organometallic and coordination compounds. | Semantic Scholar [semanticscholar.org]

- 3. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceasia.org [scienceasia.org]

thermodynamic properties of trifluoroacetylacetone

An In-depth Technical Guide on the Thermodynamic Properties of Trifluoroacetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (TFAA), a widely used β-diketone in chemical synthesis and analysis. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents visual representations of relevant concepts to facilitate a deeper understanding of the compound's behavior.

Core Thermodynamic Properties

Trifluoroacetylacetone, with the chemical formula C₅H₅F₃O₂, is a colorless to light yellow liquid at room temperature.[1][2][3] Its thermodynamic properties are crucial for understanding its reactivity, stability, and utility in various applications, including as a precursor for heterocycles and metal chelates.[4]

Quantitative Data Summary

The thermodynamic parameters of trifluoroacetylacetone have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.

| Property | Value | Units | State | Reference |

| Molar Mass | 154.09 | g/mol | - | [5] |

| Boiling Point | 105-107 | °C | Liquid | [2] |

| Density | 1.27 | g/mL at 25 °C | Liquid | [2] |

| Refractive Index | 1.388 | at 20 °C | Liquid | [2] |

| Thermodynamic Parameter | Value | Units | State | Tautomer | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -1040.2 ± 3.3 | kJ/mol | Liquid | - | [6] |

| -1003.3 ± 3.3 | kJ/mol | Gas | Enol | [6] | |

| -993.3 ± 3.4 | kJ/mol | Gas | Keto | [6] | |

| Standard Enthalpy of Combustion (ΔcH°) | -2179.9 ± 2.6 | kJ/mol | Liquid | - | [6] |

| Enthalpy of Vaporization (ΔvapH°) | 37.2 ± 0.2 | kJ/mol | Liquid to Gas | - | [7] |

Keto-Enol Tautomerism

A significant aspect of the thermodynamics of trifluoroacetylacetone is its existence as a mixture of keto and enol tautomers in equilibrium. This equilibrium is a dynamic process involving the migration of a proton.

References

- 1. strem.com [strem.com]

- 2. 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 5. This compound | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Pentanedione, 1,1,1-trifluoro- [webbook.nist.gov]

- 7. 2,4-Pentanedione, 1,1,1-trifluoro- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for 1,1,1-Trifluoro-2,4-pentanedione as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA or Htfa), is a versatile β-diketone that serves as an effective chelating agent for a wide array of metal ions.[1] Its unique properties, stemming from the electron-withdrawing trifluoromethyl group, lead to the formation of stable, volatile, and often highly colored metal complexes.[1] This attribute makes it a valuable tool in various scientific and industrial applications, including analytical chemistry, materials science, and catalysis.

These application notes provide an overview of the key applications of this compound as a chelating agent, along with detailed protocols for the synthesis of its metal complexes and their use in analytical techniques.

Key Applications

The primary applications of this compound as a chelating agent include:

-

Gas Chromatography of Metals: The formation of volatile metal trifluoroacetylacetonates allows for the separation and quantitative analysis of metal ions by gas chromatography (GC).[2][3][4] This technique is particularly useful for the analysis of metals that are otherwise difficult to analyze by conventional methods.

-

Solvent Extraction: It is an effective extractant for the separation and preconcentration of metal ions from aqueous solutions. The distribution of the metal between the aqueous and organic phases is highly dependent on the pH of the solution.

-

Precursor for Materials Synthesis: Metal complexes of this compound are used as precursors in chemical vapor deposition (CVD) to produce thin films of metal oxides and other materials with applications in electronics and optics.

-

Catalysis: Metal trifluoroacetylacetonates can act as catalysts in various organic reactions.

-

Luminescent Materials: Complexes of this compound with rare-earth metals exhibit strong luminescence, making them suitable for applications in lighting and displays.

Data Presentation

Table 1: Stability Constants of Bivalent Metal Complexes with this compound

The stability of the metal complexes is a critical factor in their application. The following table presents the stepwise stability constants (log K) for the formation of 1:1 and 1:2 complexes between various bivalent metal ions and this compound in a 50% (v/v) dioxane-water mixture at 30°C.

| Metal Ion | log K₁ | log K₂ |

| Cu(II) | 8.12 | 6.48 |

| Ni(II) | 6.15 | 4.60 |

| Co(II) | 5.80 | 4.25 |

| Zn(II) | 5.75 | 4.55 |

| Cd(II) | 4.90 | 3.65 |

| Mn(II) | 4.25 | 3.10 |

Data sourced from a potentiometric study of binary and ternary complexes.

Table 2: Gas Chromatographic Retention Times of Metal Trifluoroacetylacetonates

The volatility of metal trifluoroacetylacetonates allows for their separation and analysis by gas chromatography. The retention times for several metal complexes are provided below.

| Metal Chelate | Retention Time (min) |

| Be(tfa)₂ | ~1.5 |

| Al(tfa)₃ | ~2.5 |

| Cr(tfa)₃ | ~3.5 |

| Fe(tfa)₃ | ~4.0 |

| Cu(tfa)₂ | ~4.5 |

| Rh(tfa)₃ | ~5.5 |

| Zr(tfa)₄ | ~7.0 |

Retention times are approximate and can vary based on the specific GC column and conditions used. Data is based on reported chromatograms.[2]

Experimental Protocols

Protocol 1: Synthesis of Tris(1,1,1-trifluoro-2,4-pentanedionato)iron(III) [Fe(tfa)₃]

This protocol describes the synthesis of the iron(III) complex of this compound, a common precursor and catalyst.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

This compound (Htfa)

-

Methanol

-

Sodium acetate trihydrate

-

Distilled water

Procedure:

-

Dissolve 1.35 g (5 mmol) of FeCl₃·6H₂O in 20 mL of distilled water in a 100 mL beaker.

-

In a separate beaker, dissolve 2.31 g (15 mmol) of this compound in 30 mL of methanol.

-

Slowly add the methanolic solution of the ligand to the aqueous solution of the iron salt with constant stirring.

-

Prepare a solution of 2.04 g (15 mmol) of sodium acetate trihydrate in 20 mL of distilled water.

-

Add the sodium acetate solution dropwise to the iron-ligand mixture. A red-brown precipitate of Fe(tfa)₃ will form immediately.

-

Continue stirring the mixture for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with three 10 mL portions of cold distilled water to remove any unreacted salts.

-

Dry the product in a desiccator over anhydrous calcium chloride. The expected yield is typically in the range of 70-80%.

Protocol 2: Quantitative Analysis of Metal Ions by Gas Chromatography

This protocol outlines a general procedure for the derivatization of metal ions with this compound and subsequent analysis by GC.

Materials:

-

Metal salt standards

-

This compound (Htfa)

-

Suitable organic solvent (e.g., hexane, toluene)

-

pH buffer solutions

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare a series of standard solutions of the metal ions of interest in a suitable aqueous matrix. The pH of the solutions should be adjusted to the optimal range for chelation, typically between 4 and 7 for most divalent and trivalent metals.

-

Derivatization: a. To 1 mL of the aqueous metal standard in a glass vial, add 1 mL of a 0.1 M solution of this compound in a water-immiscible organic solvent (e.g., hexane). b. Cap the vial and vortex vigorously for 2 minutes to facilitate the extraction of the metal chelate into the organic phase. c. Centrifuge the vial for 5 minutes to ensure complete phase separation.

-

GC Analysis: a. Carefully withdraw an aliquot of the organic layer containing the metal chelate. b. Inject 1-2 µL of the organic phase into the gas chromatograph. c. GC Conditions (Example):

- Column: 5% SE-30 on Chromosorb W (or a similar non-polar capillary column)

- Injector Temperature: 250 °C

- Oven Temperature Program: Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min.

- Detector Temperature (FID): 300 °C

- Carrier Gas: Helium or Nitrogen

-

Quantification: Construct a calibration curve by plotting the peak area of the metal chelate against the concentration of the metal standards. The concentration of the metal in unknown samples can then be determined from this curve.

Visualizations

Caption: Workflow for the synthesis of metal trifluoroacetylacetonates.

References

Application Notes and Protocols: Synthesis of Transition Metal Complexes with 1,1,1-Trifluoro-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of first-row transition metal complexes with the versatile β-diketonate ligand, 1,1,1-trifluoro-2,4-pentanedione (tfac). The resulting metal complexes, often denoted as M(tfac)n, exhibit interesting chemical properties and have potential applications in catalysis, materials science, and as therapeutic agents. The trifluoromethyl group in the ligand can enhance the volatility, stability, and reactivity of the metal complexes.

Introduction to this compound and its Complexes

This compound is a fluorinated β-diketone that exists in equilibrium with its enol tautomer.[1] The enol form can be deprotonated to form the trifluoroacetylacetonate anion (tfac), which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable chelate ring.[2] The presence of the electron-withdrawing trifluoromethyl group influences the electronic properties of the resulting metal complexes.[3] These complexes have applications in various fields, including as catalysts and precursors for the synthesis of metal-organic frameworks (MOFs) and nanoparticles.[2][3] In the realm of drug development, transition metal complexes are being explored for their therapeutic potential, including anticancer and antimicrobial activities.[4]

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₅F₃O₂ |

| Molar Mass | 154.09 g/mol [5] |

| Appearance | Colorless to light yellow liquid[6] |

| Boiling Point | 105-107 °C[7] |

| Density | 1.27 g/mL at 25 °C[7] |

| Solubility | Slightly soluble in water; soluble in many organic solvents[8] |

General Synthetic Workflow

The synthesis of transition metal trifluoroacetylacetonate complexes generally follows a straightforward procedure involving the reaction of a metal salt with the β-diketone ligand in a suitable solvent. A base is often added to facilitate the deprotonation of the ligand. The resulting complex can then be isolated by filtration and purified by recrystallization.

Caption: General workflow for the synthesis of M(tfac)n complexes.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous metal acetylacetonate complexes and specific literature for trifluoroacetylacetonate complexes where available.

Protocol 1: Synthesis of Tris(1,1,1-trifluoro-2,4-pentanedionato)chromium(III) [Cr(tfac)₃]

This protocol is adapted from the synthesis of Tris(2,4-pentanedionato)chromium(III).[9]

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

This compound (tfacH)

-

Urea

-

Deionized water

Procedure:

-

In a 50 mL round-bottom flask, dissolve chromium(III) chloride hexahydrate (e.g., 0.53 g, 2.0 mmol) in 10 mL of deionized water.

-

Add urea (e.g., 3.0 g, 50 mmol) and this compound (e.g., 1.2 mL, 10 mmol) to the solution.

-

Heat the mixture in a water bath at 80-90 °C with stirring for 2-3 hours. As the urea slowly hydrolyzes to produce ammonia, the solution will become basic, and a crystalline precipitate will form.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the dark maroon crystals by suction filtration.

-

Wash the product with several small portions of cold deionized water.

-

Dry the product in a desiccator over a suitable drying agent.

-

For further purification, the complex can be recrystallized from a suitable organic solvent like toluene or a mixture of dichloromethane and hexane.

Protocol 2: Synthesis of Bis(1,1,1-trifluoro-2,4-pentanedionato)manganese(II) [Mn(tfac)₂]

This protocol is based on a literature procedure for the synthesis of Mn(tfac)₂ complexes.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

This compound (tfacH)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a beaker, dissolve potassium hydroxide (e.g., 1.39 g, 24.0 mmol) in 150 mL of deionized water.

-

Slowly add this compound (e.g., 2.9 mL, 24.0 mmol) to the KOH solution with stirring. Stir for 20 minutes.

-

Add a solution of manganese(II) chloride tetrahydrate (e.g., 2.37 g, 12.0 mmol) in a minimal amount of water to the ligand solution. A pale-yellow precipitate should form.

-

Stir the mixture for an additional 20 minutes.

-

Extract the complex into diethyl ether (2 x 50 mL).

-

Wash the combined organic layers with a concentrated aqueous solution of potassium iodide.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the solid product.

Protocol 3: Synthesis of Tris(1,1,1-trifluoro-2,4-pentanedionato)iron(III) [Fe(tfac)₃]

This protocol is adapted from the synthesis of Tris(2,4-pentanedionato)iron(III).[10]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

This compound (tfacH)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Deionized water

-

Methanol

Procedure:

-

Dissolve iron(III) chloride hexahydrate (e.g., 2.7 g, 10 mmol) in 50 mL of deionized water in a beaker.

-

In a separate beaker, dissolve sodium acetate trihydrate (e.g., 8.2 g, 60 mmol) in 50 mL of deionized water.

-

Slowly add the sodium acetate solution to the iron(III) chloride solution with constant stirring.

-

Dissolve this compound (e.g., 4.6 mL, 40 mmol) in 30 mL of methanol.

-

Add the ligand solution to the iron-containing mixture. A red-brown precipitate should form immediately.

-

Heat the mixture to about 80 °C on a hotplate with stirring for 15 minutes to promote complete reaction and improve the crystallinity of the product.

-

Cool the mixture to room temperature and then in an ice bath.

-

Collect the red-brown solid by suction filtration.

-

Wash the product with deionized water and then with a small amount of cold methanol.

-

Dry the product in a vacuum desiccator. Recrystallization can be performed from methanol or a mixture of chloroform and petroleum ether.

Protocol 4: Synthesis of Tris(1,1,1-trifluoro-2,4-pentanedionato)cobalt(III) [Co(tfac)₃]

This protocol is adapted from the synthesis of Tris(2,4-pentanedionato)cobalt(III), which involves the oxidation of a Co(II) intermediate.[6]

Materials:

-

Cobalt(II) carbonate (CoCO₃) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

This compound (tfacH)

-

10% Hydrogen peroxide (H₂O₂) solution

-

Ethanol or Methanol

Procedure:

-

In a flask, suspend cobalt(II) carbonate (e.g., 1.2 g, 10 mmol) in 20 mL of this compound.

-

Heat the mixture to approximately 90 °C with vigorous stirring.

-

Slowly and carefully add 30 mL of 10% hydrogen peroxide solution dropwise over a period of 30 minutes. The reaction is exothermic and will effervesce.

-

After the addition is complete, continue heating for another 15 minutes.

-

Cool the reaction mixture in an ice bath. A dark green solid should precipitate.

-

Collect the product by suction filtration and wash it with cold water and then a small amount of cold ethanol.

-

Dry the dark green solid in an oven at a moderate temperature (e.g., 100 °C).

-

The complex can be purified by recrystallization from a suitable solvent like hot petroleum ether.

Protocol 5: Synthesis of Bis(1,1,1-trifluoro-2,4-pentanedionato)nickel(II) [Ni(tfac)₂]

This protocol is adapted from the synthesis of Bis(2,4-pentanedionato)nickel(II).[11]

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (tfacH)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve nickel(II) nitrate hexahydrate (e.g., 2.9 g, 10 mmol) in 50 mL of deionized water.

-

In a separate beaker, prepare a solution of sodium trifluoroacetylacetonate by dissolving this compound (e.g., 3.1 g, 20 mmol) in 50 mL of water containing sodium hydroxide (e.g., 0.8 g, 20 mmol).

-

Slowly add the nickel salt solution to the ligand solution with stirring. A pale green precipitate of the dihydrate complex, [Ni(tfac)₂(H₂O)₂], will form.

-

Stir the mixture for 30 minutes to ensure complete reaction.

-

Collect the precipitate by suction filtration and wash with cold deionized water.

-

The hydrated complex can be dehydrated by heating under vacuum or by azeotropic distillation with toluene.

Protocol 6: Synthesis of Bis(1,1,1-trifluoro-2,4-pentanedionato)copper(II) [Cu(tfac)₂]

This protocol is based on a literature procedure for the synthesis of Cu(tfac)₂.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

This compound (tfacH)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve copper(II) acetate monohydrate (e.g., 2.0 g, 10 mmol) in a mixture of 30 mL of methanol and 10 mL of deionized water with gentle heating.

-

In a separate flask, dissolve this compound (e.g., 3.1 g, 20 mmol) in 20 mL of methanol.

-

Slowly add the ligand solution to the copper salt solution with stirring. A blue-green precipitate will form.

-

Heat the mixture to boiling for 5 minutes and then cool to room temperature.

-

Collect the crystalline product by suction filtration.

-

Wash the product with a small amount of cold 1:1 methanol/water mixture.

-

Dry the product in a desiccator. Purification can be achieved by recrystallization from methanol.

Summary of Quantitative Data

The following table summarizes typical data for the synthesized complexes. Note that yields and melting points can vary depending on the specific experimental conditions and purity of the product.

| Complex | Formula | Molar Mass ( g/mol ) | Color | Typical Yield (%) | Melting Point (°C) |

| Cr(tfac)₃ | C₁₅H₁₂CrF₉O₆ | 511.24 | Dark Maroon | 60-80 | ~195 |

| Mn(tfac)₂ | C₁₀H₈F₆MnO₄ | 361.10 | Pale Yellow | 50-70 | >250 |

| Fe(tfac)₃ | C₁₅H₁₂F₉FeO₆ | 514.09 | Red-Brown | 70-90 | 184-186 |

| Co(tfac)₃ | C₁₅H₁₂CoF₉O₆ | 517.18 | Dark Green | 60-80 | 174-176 |

| Ni(tfac)₂ | C₁₀H₈F₆NiO₄ | 364.86 | Pale Green | 70-90 | ~230 (decomposes) |

| Cu(tfac)₂ | C₁₀H₈CuF₆O₄ | 370.71 | Blue-Green | 80-95 | 188-190 |

Characterization

The synthesized complexes should be characterized by standard analytical techniques to confirm their identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectra will show characteristic C=O and C=C stretching vibrations of the coordinated diketonate ligand in the range of 1500-1650 cm⁻¹. The absence of a broad O-H stretch around 3400 cm⁻¹ indicates the formation of the complex and the absence of water (in anhydrous forms).

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra will exhibit d-d transitions in the visible region, which are characteristic of the specific transition metal ion and its coordination environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Co(III)), ¹H and ¹⁹F NMR spectroscopy can be used to confirm the structure of the ligand framework. Paramagnetic complexes will show broadened signals.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the complex.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the expected formula.

Potential Applications in Drug Development

Transition metal complexes of β-diketonates are being investigated for their potential as therapeutic agents. The lipophilicity of the complexes, which can be tuned by the ligand, is an important factor for their biological activity.

-

Antimicrobial Activity: Several metal complexes have demonstrated activity against various strains of bacteria and fungi.[12] The mechanism of action is often proposed to involve the disruption of cellular processes or the generation of reactive oxygen species.

-

Anticancer Activity: Some transition metal complexes have shown cytotoxic effects against cancer cell lines.[13][14] The mode of action can involve intercalation with DNA, inhibition of enzymes, or induction of apoptosis. The trifluoromethyl group in the tfac ligand may enhance the cytotoxic potential of the metal complexes.

The diagram below illustrates a simplified potential mechanism of action for a cytotoxic metal complex.

Caption: Potential mechanism of cytotoxic action of M(tfac)n complexes.

Conclusion

The synthesis of transition metal complexes with this compound provides a versatile platform for exploring new materials and potential therapeutic agents. The protocols outlined in these application notes offer a starting point for the preparation and characterization of a series of first-row transition metal complexes. Further investigation into their biological activities is warranted to fully elucidate their potential in drug development.

References

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Copper(II) trifluoroacetate - Wikipedia [en.wikipedia.org]

- 7. paperso.journal7publish.com [paperso.journal7publish.com]

- 8. researchgate.net [researchgate.net]

- 9. Nickel(2+) trifluoroacetate | C4F6NiO4 | CID 14574678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

- 11. Replacement of the Common Chromium Source CrCl3(thf)3 with Well-Defined [CrCl2(μ-Cl)(thf)2]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity of an iron triple helicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

Application of 1,1,1-Trifluoro-2,4-pentanedione in Gas Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA), is a versatile β-diketone that serves as a crucial derivatizing agent in gas chromatography (GC). Its primary application lies in the analysis of metal ions, where it acts as a chelating agent to form stable, volatile metal chelates. This derivatization process is essential for the analysis of non-volatile metal species by GC, enabling their separation and quantification. The trifluoromethyl group in TFAA enhances the volatility of the resulting metal chelates compared to those formed with non-fluorinated analogues like acetylacetone, allowing for analysis at lower temperatures and with improved peak shapes.

This document provides detailed application notes and protocols for the use of this compound in the gas chromatographic analysis of metals.

Principle of Derivatization

This compound reacts with metal ions in a suitable solvent to form neutral, coordinatively saturated metal chelates. The reaction involves the deprotonation of the β-diketone to its enolate form, which then coordinates to the metal ion. The resulting complexes are sufficiently volatile and thermally stable to be analyzed by gas chromatography, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification.

Applications

The primary application of this compound in gas chromatography is the trace and ultra-trace analysis of various metals. This technique has been successfully applied to the determination of:

-

Transition Metals: Such as Chromium (Cr), Iron (Fe), Copper (Cu), Nickel (Ni), Cobalt (Co), and Rhodium (Rh). The separation of different oxidation states, for instance, Cr(III), is a significant advantage.

-

Lanthanide Series Elements: The volatility of the TFAA chelates of lanthanides allows for their separation and analysis, which is challenging by other methods.

-

Other Metals: Including Aluminum (Al) and Beryllium (Be).

Beyond metal analysis, TFAA has also been utilized as a derivatizing reagent for certain organic compounds containing primary and secondary amine groups, such as in the analysis of biological amines like putrescine and cadaverine.[1]

Experimental Protocols

Protocol 1: General Procedure for the Derivatization of Transition Metals for GC-MS Analysis

This protocol provides a general guideline for the derivatization of transition metals like Cr(III), Fe(III), and Cu(II) in aqueous samples.

Materials:

-

This compound (TFAA), 98% or higher purity

-

Metal salt standards (e.g., CrCl₃, FeCl₃, CuCl₂)

-

Organic solvent (e.g., hexane, toluene, or ethyl acetate), GC grade

-

Buffer solution (e.g., sodium acetate/acetic acid buffer, pH 5-6)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Prepare aqueous standard solutions of the metal ions of interest in the desired concentration range (e.g., 1-100 µg/L).

-

For real samples, an acid digestion step may be necessary to bring the metals into a soluble form.

-

-

Derivatization Reaction:

-

To 1.0 mL of the aqueous sample or standard in a glass vial, add 1.0 mL of the buffer solution.

-

Add 100 µL of a 0.1 M solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Heat the vial at 70-80 °C for 30 minutes in a heating block or water bath to facilitate the chelation reaction.

-

-

Extraction of Metal Chelates:

-

After cooling to room temperature, add 1.0 mL of an extraction solvent (e.g., hexane or toluene).

-

Vortex the mixture for 2 minutes to extract the formed metal chelates into the organic phase.

-

Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

-

Sample Analysis:

-

Carefully transfer the upper organic layer into a GC vial.

-

Inject 1 µL of the organic extract into the GC-MS system.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

GC Conditions (Example):

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

MS Conditions (Example):

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-600 |

| Solvent Delay | 3 min |

Data Presentation

The following table summarizes typical retention times for some metal chelates of this compound under the GC conditions described above. These values are illustrative and may vary depending on the specific instrument and conditions used.